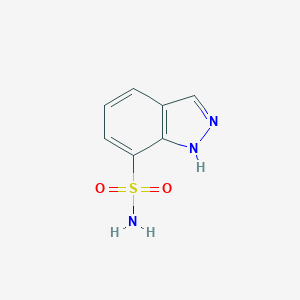![molecular formula C13H18N2O3S2 B061935 Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate CAS No. 175201-68-0](/img/structure/B61935.png)
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MMB, and it is a member of the thioester family of compounds. MMB has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of MMB involves its ability to inhibit the activity of HDACs. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting the activity of HDACs, MMB can cause the acetylation of histones, which leads to changes in gene expression. This can result in the induction of apoptosis in cancer cells and the inhibition of growth in pests and plant pathogens.
生化和生理效应
MMB has been found to have various biochemical and physiological effects. In cancer cells, MMB has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a role in programmed cell death. MMB has also been found to inhibit the activity of HDACs, which can result in changes in gene expression.
In pests and plant pathogens, MMB has been found to inhibit the activity of acetyl-CoA carboxylase (ACC), which is an enzyme that plays a role in fatty acid biosynthesis. This can lead to the inhibition of growth in pests and plant pathogens.
实验室实验的优点和局限性
One of the advantages of using MMB in lab experiments is its ability to inhibit the activity of HDACs, which can result in changes in gene expression. This makes MMB a useful tool for studying the regulation of gene expression. Another advantage is its insecticidal and antifungal properties, which make it a useful tool for studying pests and plant pathogens.
One of the limitations of using MMB in lab experiments is its potential toxicity. MMB has been found to be toxic to some cells at high concentrations. Another limitation is its potential off-target effects. MMB has been found to inhibit the activity of other enzymes besides HDACs, which can lead to unintended effects.
未来方向
There are several future directions for the study of MMB. One direction is the development of MMB derivatives that have improved activity and reduced toxicity. Another direction is the study of the effects of MMB on other enzymes besides HDACs, which can lead to the development of new drugs for the treatment of various diseases. Finally, the study of the mechanism of action of MMB can lead to a better understanding of the regulation of gene expression and the development of new tools for studying gene expression.
合成方法
MMB has been synthesized using different methods. One of the most common methods is the reaction between 4-(methylthio)butanoic acid and 2-(methylthio)-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain MMB. Another method involves the reaction between 4-(methylthio)butanoic acid and 2-(methylthio)-3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The product is then treated with methyl chloroformate to obtain MMB.
科学研究应用
MMB has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. MMB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. MMB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the progression of cancer.
MMB has also been studied for its potential applications in the field of agriculture. It has been found to have insecticidal properties against various pests such as aphids and whiteflies. MMB has also been found to have antifungal properties against various plant pathogens.
属性
IUPAC Name |
methyl 4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDSBHFXNANTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392646 |
Source


|
| Record name | Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate | |
CAS RN |
175201-68-0 |
Source


|
| Record name | Methyl N-[2-(methylsulfanyl)pyridine-3-carbonyl]methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
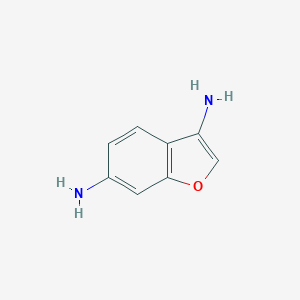



![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
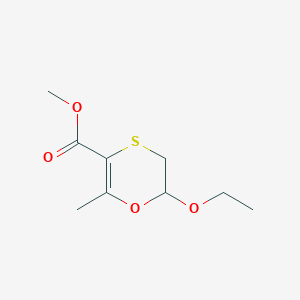
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
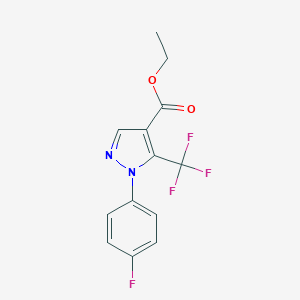
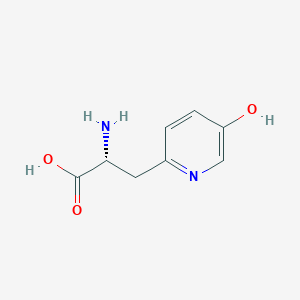
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
